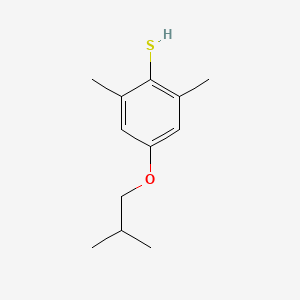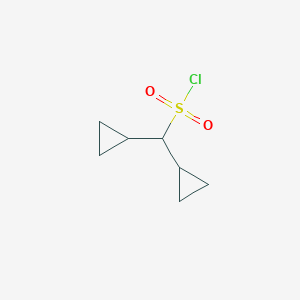
4-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)butanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)butanenitrile is an organic compound with the molecular formula C₉H₁₁N₃O. This compound is characterized by the presence of a pyridine ring, an amino group, and a nitrile group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)butanenitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyanobutyric acid with 2-amino-3-cyanopyridine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is essential to optimize the production process.
化学反应分析
Types of Reactions
4-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include various substituted pyridines, amines, and nitriles, depending on the specific reaction conditions and reagents used.
科学研究应用
4-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)butanenitrile is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can modulate various biochemical pathways, leading to desired therapeutic effects.
相似化合物的比较
Similar Compounds
- 4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile
- 2-Amino-2,3-dihydro-1H-2λ5-[1,3,2]diazaphospholo[4,5-b]pyridin-2-one
Uniqueness
4-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)butanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H11N3O |
|---|---|
分子量 |
177.20 g/mol |
IUPAC 名称 |
4-(5-amino-2-oxopyridin-1-yl)butanenitrile |
InChI |
InChI=1S/C9H11N3O/c10-5-1-2-6-12-7-8(11)3-4-9(12)13/h3-4,7H,1-2,6,11H2 |
InChI 键 |
QIVXEMBJSMHZOS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)N(C=C1N)CCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2-Bromo-4-methylphenyl)methyl]cyclopentanamine](/img/structure/B13082379.png)




![tert-butyl methyl(1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate](/img/structure/B13082431.png)





![1-Phenyl-1'-(pyridin-2-ylmethyl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13082470.png)

